Ethyl 3-acetamido-5-chloro-2-(2-hydroxyethyl)benzoate
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Overview
Description
Ethyl 3-acetamido-5-chloro-2-(2-hydroxyethyl)benzoate is a chemical compound with a complex structure that includes an ethyl ester, an acetamido group, a chloro substituent, and a hydroxyethyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-acetamido-5-chloro-2-(2-hydroxyethyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amino group.
Acetylation: Introduction of the acetamido group.
Chlorination: Introduction of the chloro substituent.
Esterification: Formation of the ethyl ester.
Hydroxyethylation: Introduction of the hydroxyethyl group.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-acetamido-5-chloro-2-(2-hydroxyethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Ethyl 3-acetamido-5-chloro-2-(2-hydroxyethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of Ethyl 3-acetamido-5-chloro-2-(2-hydroxyethyl)benzoate involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 3-acetamido-5-chloro-2-(2-hydroxyethyl)benzoate can be compared with other similar compounds, such as:
Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate: Lacks the hydroxyethyl group.
Ethyl 3-acetamido-2-(2-hydroxyethyl)benzoate: Lacks the chloro substituent.
Ethyl 3-amino-5-chloro-2-(2-hydroxyethyl)benzoate: Lacks the acetamido group.
Properties
CAS No. |
139329-91-2 |
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Molecular Formula |
C13H16ClNO4 |
Molecular Weight |
285.72 g/mol |
IUPAC Name |
ethyl 3-acetamido-5-chloro-2-(2-hydroxyethyl)benzoate |
InChI |
InChI=1S/C13H16ClNO4/c1-3-19-13(18)11-6-9(14)7-12(15-8(2)17)10(11)4-5-16/h6-7,16H,3-5H2,1-2H3,(H,15,17) |
InChI Key |
KWYIIJNBKBPYHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Cl)NC(=O)C)CCO |
Origin of Product |
United States |
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